molecular formula C6H4BrClN2 B3064804 4-Bromobenzenediazonium chloride CAS No. 2028-85-5

4-Bromobenzenediazonium chloride

Cat. No.: B3064804
CAS No.: 2028-85-5
M. Wt: 219.46 g/mol
InChI Key: IXOZFDRVOFNEQB-UHFFFAOYSA-M
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Description

4-Bromobenzenediazonium chloride is an organic compound with the molecular formula C₆H₄BrClN₂. It is a diazonium salt, characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring substituted with a bromine atom at the para position. This compound is widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzenediazonium chloride is typically synthesized from 4-bromoaniline through a diazotization reaction. The process involves the reaction of 4-bromoaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is carefully controlled to maintain the low temperature required to stabilize the diazonium salt and prevent its decomposition .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzenediazonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Potassium iodide, copper(I) chloride, or copper(I) bromide.

    Coupling: Phenol or aromatic amines in alkaline conditions.

    Reduction: Sodium sulfite or stannous chloride.

Major Products:

    Substitution: 4-Iodobromobenzene, 4-Chlorobromobenzene.

    Coupling: Azo dyes.

    Reduction: 4-Bromoaniline.

Mechanism of Action

The mechanism of action of 4-bromobenzenediazonium chloride involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles such as phenols, amines, or halides to form new covalent bonds . This reactivity is harnessed in synthetic chemistry to introduce functional groups into aromatic compounds.

Comparison with Similar Compounds

    Benzenediazonium chloride: Similar in structure but lacks the bromine substituent.

    4-Chlorobenzenediazonium chloride: Contains a chlorine atom instead of bromine.

    4-Nitrobenzenediazonium chloride: Contains a nitro group instead of bromine.

Uniqueness: 4-Bromobenzenediazonium chloride is unique due to the presence of the bromine atom, which can influence the reactivity and selectivity of the diazonium ion in substitution and coupling reactions. The bromine substituent can also participate in additional reactions, such as halogen exchange or metal-catalyzed cross-coupling, providing further synthetic versatility .

Properties

IUPAC Name

4-bromobenzenediazonium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOZFDRVOFNEQB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+]#N)Br.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942402
Record name 4-Bromobenzene-1-diazonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2028-85-5
Record name Benzenediazonium, 4-bromo-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002028855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromobenzene-1-diazonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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